molecular formula C19H17ClN2O2 B2826441 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one CAS No. 1170839-02-7

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B2826441
CAS No.: 1170839-02-7
M. Wt: 340.81
InChI Key: OMNKUUGMWCNLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one is a chemical compound offered for early-stage research and screening purposes. Pyrimidine derivatives are a privileged scaffold in medicinal chemistry due to their wide range of biological activities. Compounds with structural similarities to this product, featuring diaryl substitutions and chlorobenzyl groups, have been identified as key precursors and intermediates in pharmaceutical research . Specifically, such dihydropyrimidine and pyrimidinone analogs are investigated for their potential in vitro antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . Furthermore, research into related pyrimidine structures highlights their significance in the development of novel anticancer agents. Some function as dual inhibitors targeting critical proteins such as BRD4 and PLK1, which play roles in cell cycle regulation and gene expression, making them promising candidates for targeting various cancer cell lines . Additional research avenues for related heterocyclic compounds include their evaluation as α-glucosidase inhibitors for the management of diabetes . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or for direct biological screening. As an analytical standard for this specific compound is not available, the identity and purity of the product should be confirmed by the buyer. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-16-9-7-14(8-10-16)18-11-19(23)22(13-21-18)12-15-5-3-4-6-17(15)20/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKUUGMWCNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzyl and phenyl derivatives.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of a urea derivative with a β-diketone.

    Substitution Reactions: The 2-chlorobenzyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: These reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts such as acids or bases may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing various cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4(3H)-one Derivatives

Structural Modifications and Substituent Effects

Pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-4(3H)-one Derivatives
Compound Name 3-Position Substituent 6-Position Substituent Key Properties/Activities Reference
Target Compound 2-Chlorobenzyl 4-Ethoxyphenyl Not reported (structural focus) -
MIPS1780 2-Hydroxycyclohexyl 2-((4-(1-Methylpyrazol-4-yl)Benzyl)Oxy)Phenyl M1 muscarinic receptor PAM
Compound 29 () 2-Hydroxycyclohexyl 2-((4-(1-Methylpyrazol-4-yl)Benzyl)Oxy)Phenyl Synthesized via Suzuki coupling; 11% yield
2-(4-Bromophenoxy)-3-Isopropyl-... Isopropyl 4-Bromophenoxy Crystallographically characterized
2-((3-Chlorobenzyl)Thio)-3-Ethyl-... Ethyl 3-Chlorobenzylthio Thieno[2,3-d]pyrimidin-4-one core
6-(4-Chlorophenyl)-3-(3-Methoxy-4-...) 3-Methoxy-4-(pyrrolidin-1-yl) 4-Chlorophenyl Kinase inhibition (GW-3430 analog)
Key Observations:

Halogenated Benzyl Groups: The target compound’s 2-chlorobenzyl group may improve receptor binding affinity through hydrophobic interactions and electron-withdrawing effects, similar to 3-chlorobenzylthio in .

6-Position Substitutions: Ethoxyphenyl vs. Heterocyclic Substituents: Compounds like MIPS1780 and ’s GW-3430 incorporate pyrazole or pyrrolidine groups, which enhance selectivity for specific targets (e.g., M1 receptors or kinases) .

Biological Activity

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone class. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2O2C_{18}H_{18}ClN_{2}O_{2} with a molecular mass of approximately 336.80 g/mol. The compound features a pyrimidine ring substituted with a 2-chlorobenzyl group at the 3-position and a 4-ethoxyphenyl group at the 6-position, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate benzyl and phenyl derivatives.
  • Formation of Pyrimidine Ring : Cyclization through condensation of a urea derivative with a β-diketone.
  • Substitution Reactions : Introduction of the chlorobenzyl and ethoxyphenyl groups via nucleophilic substitution reactions under reflux conditions in solvents like ethanol or methanol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative activity.

Cell Line IC50 (µM) Mechanism
A549 (Lung)5.9 ± 1.7Induces apoptosis, cell cycle arrest in S phase
SW-480 (Colorectal)2.3 ± 0.91Similar mechanisms as A549
MCF-7 (Breast)5.65 ± 2.33Induces apoptosis

The compound showed a dose-dependent induction of apoptosis in A549 cells, with early and late apoptotic rates increasing significantly at higher concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that it exhibits selective antibacterial effects against certain strains, such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways critical for tumor growth.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways contributes significantly to its anticancer effects.

Case Studies

  • Cytotoxic Evaluation : A study conducted on various synthesized pyrimidine derivatives included this compound, revealing that its structural characteristics significantly enhance cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that the presence of halogen substituents on the phenyl ring enhances biological activity compared to unsubstituted analogs .

Q & A

Q. Critical Parameters :

  • Catalyst loading : Excess Pd(0) (e.g., 5 mol%) improves coupling efficiency but requires careful purification to remove residues.
  • Temperature : Cyclization at 80–100°C minimizes side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Q. Table 1: Synthetic Yield Optimization

StepConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 100°C65–78%
CyclizationHCl/EtOH, reflux70–85%
BenzylationK₂CO₃, DMF, 60°C55–70%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Focus
Structural Confirmation :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃; pyrimidinone C=O at ~165 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles in pyrimidinone core) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
  • Compound stability : Degradation under storage (e.g., hydrolysis of ethoxy group in humid conditions) .

Q. Methodological Solutions :

Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).

Stability Studies : Monitor compound integrity via HPLC over time and under stress conditions (heat, light) .

Dose-Response Repetition : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression .

What computational methods predict the compound’s binding modes with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs. Focus on hydrogen bonding with pyrimidinone C=O and hydrophobic contacts with chlorobenzyl .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide structural optimization .

Q. Table 2: Key Computational Parameters

MethodSoftwareOutput MetricsReference
DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationsGROMACSRMSD/RMSF
QSARMOER², pIC₅₀

What in vitro assays are recommended for initial pharmacological screening?

Q. Basic Research Focus

  • Kinase Inhibition : Use ADP-Glo™ assay for kinases (e.g., EGFR, CDK2) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, A549) with 48–72 hr exposure .
  • Anti-inflammatory Activity : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .

How can pharmacokinetic properties be optimized through structural modifications?

Q. Advanced Research Focus

  • LogP Adjustment : Replace 4-ethoxy with polar groups (e.g., morpholine) to enhance solubility .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .
  • SAR Studies : Compare analogs (e.g., 3-(4-Cl-benzyl) vs. 3-(2-Cl-benzyl)) to map steric and electronic effects on activity .

Q. Table 3: Structural Modifications and Outcomes

ModificationEffect on LogPBioactivity ChangeReference
4-Ethoxy → 4-MorpholineDecrease by 1.2Improved solubility; ~20% loss in IC₅₀
Addition of CF₃Increase by 0.8Enhanced target affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.